molecular formula C19H23N3 B5808434 1,2-dimethyl-N-[(4-propan-2-ylphenyl)methyl]benzimidazol-5-amine

1,2-dimethyl-N-[(4-propan-2-ylphenyl)methyl]benzimidazol-5-amine

Cat. No.: B5808434
M. Wt: 293.4 g/mol
InChI Key: XOEYSUSAYBFPPS-UHFFFAOYSA-N
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Description

1,2-dimethyl-N-[(4-propan-2-ylphenyl)methyl]benzimidazol-5-amine is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dimethyl-N-[(4-propan-2-ylphenyl)methyl]benzimidazol-5-amine typically involves the condensation of 1,2-diaminobenzene with an appropriate aldehyde or ketone, followed by cyclization. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1,2-dimethyl-N-[(4-propan-2-ylphenyl)methyl]benzimidazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the benzimidazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

1,2-dimethyl-N-[(4-propan-2-ylphenyl)methyl]benzimidazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1,2-dimethyl-N-[(4-propan-2-ylphenyl)methyl]benzimidazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N,N′-Dimethyl-1,2-diaminobenzene
  • N,N-Dimethyl-p-phenylenediamine
  • N-Methyl-1,2-phenylenediamine

Uniqueness

1,2-dimethyl-N-[(4-propan-2-ylphenyl)methyl]benzimidazol-5-amine is unique due to its specific structural features, which confer distinct biological and chemical properties. Its ability to interact with a wide range of biological targets makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1,2-dimethyl-N-[(4-propan-2-ylphenyl)methyl]benzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3/c1-13(2)16-7-5-15(6-8-16)12-20-17-9-10-19-18(11-17)21-14(3)22(19)4/h5-11,13,20H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOEYSUSAYBFPPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C=CC(=C2)NCC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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